[5-(2-Fluorophenyl)isoxazol-3-yl]methanol
Overview
Description
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Agents
Novel derivatives involving isoxazole compounds have been synthesized for their potential as sodium channel blockers and anticonvulsant agents. One study found that a specific compound showed significant potency as an anticonvulsant, indicating the therapeutic potential of such structures in managing seizures S. Malik & S. Khan, 2014.
Antimicrobial Activity
Isoxazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial and fungal organisms. The structural modifications in isoxazole compounds enhance their antimicrobial efficacy, showcasing their potential in combating microbial infections K. S. Kumar et al., 2019.
Synthesis and Structural Studies
Efficient synthetic pathways have been developed for creating isoxazole compounds with potential applications in various chemical and biological research areas. Studies also focus on the structural and spectroscopic characterization of these compounds, which is crucial for understanding their properties and interactions R. Moreno-Fuquen et al., 2019.
Electronegativity Effects
Research on fluorine and chlorine substituted isoxazoles has investigated the impact of electronegativity on their structural, spectrophotometric, and thermo-chemical properties. Such studies are fundamental in designing compounds with tailored physical and chemical properties for specific applications Nilesh. U. Jadhao & A. Naik, 2017.
Anti-inflammatory and Antitumor Activities
Isoxazole compounds have been explored for their anti-inflammatory and antitumor activities. The synthesis of novel isoxazole derivatives and their biological evaluation highlight the potential of these compounds in developing new therapeutic agents E. Rajanarendar et al., 2015.
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUUQCWLDVLJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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